molecular formula C24H27N3O6S2 B2576099 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 877651-76-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No. B2576099
CAS RN: 877651-76-8
M. Wt: 517.62
InChI Key: PYJSEOSLILZIEM-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C24H27N3O6S2 and its molecular weight is 517.62. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Nitric Oxide Synthase Inhibition

    Thiadiazoline and pyrazoline heterocycles have been developed, showing inhibitory activities against different isoforms of nitric oxide synthase (inducible and neuronal NOS). These compounds, derived from arylthiadiazoline or arylpyrazoline skeletons combined with carboxamide or carbothioamide moieties, exhibit varying degrees of inhibition based on their structural modifications, suggesting their potential utility in modulating nitric oxide synthase activities for therapeutic purposes (Arias et al., 2018).

  • Antiviral and Cytotoxic Activities

    Some newly synthesized pyrazole- and isoxazole-based heterocycles have demonstrated significant antiviral activity against Herpes simplex type-1 (HSV-1), along with cytotoxic activities. These findings highlight the potential of such heterocyclic compounds in developing antiviral therapies and their cytotoxic potential against cancer cells (Dawood et al., 2011).

  • Fungicidal Activity

    A series of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) have been synthesized and evaluated for their fungicidal activity against Rhizoctonia solani, a major disease-causing agent in rice. The structure-activity relationship analysis of these compounds offers insights into designing effective fungicides for agricultural applications (Chen et al., 2000).

  • Antioxidant and Anticancer Activities

    Triazolo-thiadiazoles have been investigated for their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma cells (HepG2). These studies reveal the potential of such compounds in oxidative stress mitigation and cancer therapy (Sunil et al., 2010).

  • Anti-Lung Cancer Activity

    Novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested for their anticancer activities against various human cancer cell lines, including lung cancer. These compounds show promising anticancer activity at low concentrations, indicating their potential in lung cancer treatment (Hammam et al., 2005).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-5-15(6-2)21(29)25-23-26-27-24(35-23)34-13-18-11-19(28)20(12-31-18)33-22(30)16-7-9-17(10-8-16)32-14(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJSEOSLILZIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

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